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Compound Name: Methylenetriphenylphosphorane

Cat. No.: B3051586 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Methylenetriphenylphosphorane (Ph₃P=CH₂) is a phosphorus ylide and a fundamental

member of the class of reagents known as Wittig reagents. Discovered by Georg Wittig, the

Wittig reaction has become an indispensable tool in organic synthesis for the formation of

alkenes from carbonyl compounds. A key advantage of this reaction is the unambiguous

placement of the carbon-carbon double bond, avoiding the formation of isomeric mixtures often

seen in classical elimination reactions. Methylenetriphenylphosphorane is specifically used

to introduce a methylene group (=CH₂) onto a ketone or aldehyde, converting the carbonyl

group into a terminal alkene. The reagent is highly reactive and is typically prepared in situ

immediately before its use.

The synthesis of methylenetriphenylphosphorane is a two-step process. The first step

involves a nucleophilic substitution (SN2) reaction between triphenylphosphine and methyl

bromide to produce the stable salt, methyltriphenylphosphonium bromide.[1] In the second

step, this phosphonium salt is deprotonated by a strong base, such as n-butyllithium (n-BuLi),

to generate the highly reactive ylide.[2]

Principle of the Method
The overall synthesis proceeds in two distinct stages:
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Quaternization of Triphenylphosphine: Triphenylphosphine, a good nucleophile, attacks the

electrophilic methyl group of methyl bromide in a classic SN2 reaction. This forms a stable,

crystalline phosphonium salt, methyltriphenylphosphonium bromide. The reaction is typically

high-yielding.[3]

Ph₃P + CH₃Br → [Ph₃PCH₃]⁺Br⁻

Ylide Formation: The phosphonium salt possesses an acidic proton on the methyl group

(pKa ≈ 15).[2] Treatment with a strong, non-nucleophilic base removes this proton to form the

ylide, methylenetriphenylphosphorane. The ylide is a resonance-stabilized species, often

depicted with two major contributing structures: the ylide form (Ph₃P⁺−CH₂⁻) and the

phosphorane form (Ph₃P=CH₂). This reagent is highly reactive and sensitive to air and

moisture, necessitating its generation under an inert atmosphere and immediate use (in situ).

[2]

[Ph₃PCH₃]⁺Br⁻ + n-BuLi → Ph₃P=CH₂ + LiBr + C₄H₁₀

Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[3]

Part A: Synthesis of Methyltriphenylphosphonium
Bromide
Materials:

Triphenylphosphine (Ph₃P)

Methyl bromide (CH₃Br), condensed

Benzene, anhydrous

Pressure bottle

Standard glassware for filtration

Procedure:
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In a pressure bottle, dissolve 55 g (0.21 mol) of triphenylphosphine in 45 mL of dry benzene.

Cool the bottle in an ice-salt bath. Carefully add 28 g (0.29 mol) of pre-condensed methyl

bromide to the solution.[3]

Seal the pressure bottle securely and allow it to stand at room temperature for 48 hours. A

white precipitate of the phosphonium salt will form.

After two days, carefully unseal the pressure bottle in a well-ventilated fume hood.

Collect the white solid product by suction filtration. Wash the solid with approximately 500 mL

of hot benzene to remove any unreacted triphenylphosphine.

Dry the collected methyltriphenylphosphonium bromide in a vacuum oven at 100 °C over

phosphorus pentoxide. The expected yield is approximately 74 g (99%).[3]

Part B: In Situ Generation of
Methylenetriphenylphosphorane
Materials:

Methyltriphenylphosphonium bromide (from Part A)

n-Butyllithium (n-BuLi) in an appropriate solvent (e.g., hexanes)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Three-necked round-bottomed flask

Reflux condenser, addition funnel, mechanical stirrer, and gas inlet tube

Inert gas supply (Nitrogen or Argon)

Procedure:

Assemble a 500-mL three-necked round-bottomed flask fitted with a mechanical stirrer, a

reflux condenser with a gas inlet, and an addition funnel. Flame-dry the entire apparatus
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under vacuum and allow it to cool to room temperature under a gentle flow of nitrogen or

argon.[3]

Maintain a positive pressure of the inert gas throughout the entire procedure.

To the flask, add 200 mL of anhydrous diethyl ether followed by a solution of n-butyllithium

(0.10 mol).[3]

With vigorous stirring, cautiously add 35.7 g (0.10 mol) of dry methyltriphenylphosphonium

bromide to the n-BuLi solution through the addition funnel over a 5-minute period. The

addition may cause the evolution of butane gas.[3]

Upon addition of the phosphonium salt, the solution will typically turn a characteristic orange

or reddish color, indicating the formation of the ylide.

Stir the resulting suspension at room temperature for 4 hours to ensure complete formation

of the ylide.[3]

The resulting suspension of methylenetriphenylphosphorane is now ready for direct use in

a subsequent Wittig reaction with an aldehyde or ketone.

Safety Precautions:

Methyl bromide is highly toxic and volatile. All manipulations should be performed in a

certified chemical fume hood.

n-Butyllithium is a pyrophoric liquid, which can ignite spontaneously on contact with air or

moisture. It must be handled under an inert atmosphere using proper syringe techniques.

Anhydrous solvents like diethyl ether and THF are highly flammable. Ensure there are no

ignition sources nearby.

The quaternization reaction is performed in a sealed pressure bottle and generates pressure.

Use a proper blast shield and appropriate personal protective equipment (PPE), including

safety glasses, lab coat, and gloves.

Data Presentation
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The following table summarizes the quantitative data for the synthesis of

methylenetriphenylphosphorane, starting from triphenylphosphine.

Reagent/P

roduct

Chemical

Formula

Molar

Mass (

g/mol )

Amount

(g)

Moles

(mol)

Equivalent

s
Role

Step A:

Salt

Formation

Triphenylp

hosphine
C₁₈H₁₅P 262.29 55.0 0.21 1.0

Nucleophil

e

Methyl

Bromide
CH₃Br 94.94 28.0 0.29 ~1.4

Electrophil

e

Methyltriph

enylphosp

honium

Bromide

C₁₉H₁₈BrP 357.23 ~74 ~0.21 -

Product

(Yield ≈

99%)

Step B:

Ylide

Formation

Methyltriph

enylphosp

honium

Bromide

C₁₉H₁₈BrP 357.23 35.7 0.10 1.0 Acid

n-

Butyllithium
C₄H₉Li 64.06 - 0.10 1.0

Strong

Base

Methylenet

riphenylph

osphorane

C₁₉H₁₇P 276.31 - ~0.10 -

Product

(used in

situ)

Mandatory Visualization
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The following diagram illustrates the experimental workflow for the synthesis of

methylenetriphenylphosphorane.

Step A: Phosphonium Salt Formation

Step B: Ylide Generation (Inert Atmosphere)

Triphenylphosphine
(in dry Benzene)

Mix in Pressure Bottle
(Room Temp, 48h)

Methyl Bromide

Filter and Wash
(Hot Benzene)

Reaction Mixture

Methyltriphenylphosphonium
Bromide (Product)

Purified Salt

Phosphonium Salt
(from Step A)

Add Salt to BuLi Solution
(Stir, Room Temp, 4h)

n-Butyllithium
(in dry Ether/THF)

Methylenetriphenylphosphorane
(Ready for in situ use)

Ylide Suspension
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Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of methylenetriphenylphosphorane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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